molecular formula C6H10O B1337996 cis-Bicyclo[3.1.0]hexan-3-ol CAS No. 694-43-9

cis-Bicyclo[3.1.0]hexan-3-ol

Cat. No. B1337996
CAS RN: 694-43-9
M. Wt: 98.14 g/mol
InChI Key: YKXMZSYOSBDLMM-XEAPYIEGSA-N
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Description

Cis-Bicyclo[3.1.0]hexan-3-ol is an organic compound belonging to the bicyclic alcohol family. It is a naturally occurring compound and has been used in scientific research for various applications.

Scientific Research Applications

Catalytic Isomerization and Synthesis Applications

  • Catalytic Isomerization : The cycloisomerization of 1,5-enynes catalyzed by cationic triphenylphosphinegold(I) complexes produces bicyclo[3.1.0]hexenes, demonstrating the utility of cis-Bicyclo[3.1.0]hexan-3-ol derivatives in synthesizing complex structures with quaternary carbons, showcasing stereospecific transformations and chirality transfer (Luzung, Markham, & Toste, 2004).
  • Carbene Fragmentation : The study on carbene fragmentation within the bicyclo[3.1.0]hexyl system reveals insights into product formation from cis-3-bicyclo[3.1.0]hexyloxychlorocarbene, contributing to the understanding of cyclopropane and cyclohexene derivatives (Moss & Fu, 2004).

Synthesis of Derivatives and Analogs

  • Kulinkovich Cyclopropanation Reactions : The intra- and intermolecular Kulinkovich cyclopropanation reactions of carboxylic esters with olefins leading to derivatives of Bicyclo[3.1.0]hexan-1-ol demonstrate the compound's foundational role in synthesizing cyclopropanols, a key structural motif in organic synthesis (Kim, Sung, & Cha, 2003).
  • Selective Synthesis with AllylSmBr : The use of an allylSmBr/additive(s) system for the selective construction of bicyclo[3.3.0]octan-1-ols and bicyclo[3.1.0]hexan-1-ols showcases the tunable reactivity of allylSmBr by additives, highlighting the compound's adaptability in synthesis routes (Wang et al., 2018).

Structural and Biological Activity Studies

  • GABA Analogs and Biological Activities : Studies on bicyclo[3.1.0]hexane derivatives as conformationally locked analogues of nucleoside building blocks and their applications in bioactive compounds, materials, and catalysts, underline the structural diversity and potential biological relevance of these compounds (Jimeno et al., 2011).

Safety and Hazards

The safety information for cis-Bicyclo[3.1.0]hexan-3-ol includes a GHS07 pictogram . The signal word is “Warning” and the hazard statement is H302 . Precautionary statements include P264, P270, P301+P312, P330, and P501 .

Mechanism of Action

Target of Action

The primary targets of cis-Bicyclo[31It is known that the compound is a conformationally constrained bioisostere of cyclohexane . This suggests that it may interact with biological targets in a similar manner to cyclohexane, potentially conferring tighter binding to the target protein .

Mode of Action

The exact mode of action of cis-Bicyclo[31It is known that the compound can confer tighter binding to the target protein and often provide better selectivity, resulting in less off-target effects . This implies that the compound may interact with its targets in a highly specific manner, leading to changes in the function or activity of these targets.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of cis-Bicyclo[31Its molecular weight of 9814 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.

Result of Action

The molecular and cellular effects of cis-Bicyclo[31Its ability to confer tighter binding to the target protein and provide better selectivity suggests that it may have significant effects at the molecular and cellular level.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of cis-Bicyclo[31It is known that the compound is stable at a storage temperature of 2-8°c . This suggests that temperature may be an important environmental factor influencing the stability of the compound.

properties

IUPAC Name

(1S,5R)-bicyclo[3.1.0]hexan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c7-6-2-4-1-5(4)3-6/h4-7H,1-3H2/t4-,5+,6?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXMZSYOSBDLMM-XEAPYIEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]1CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30508140, DTXSID101294966
Record name (1R,5S)-Bicyclo[3.1.0]hexan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1α,3α,5α)-Bicyclo[3.1.0]hexan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101294966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

694-43-9, 694-44-0
Record name (1R,5S)-Bicyclo[3.1.0]hexan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1α,3α,5α)-Bicyclo[3.1.0]hexan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101294966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-Bicyclo[3.1.0]hexan-3-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of using cis-bicyclo[3.1.0]hexan-3-ol in the synthesis of PCP analogues?

A1: this compound serves as a crucial starting material for creating conformationally restrained analogues of PCP []. The rigid bicyclo[3.1.0]hexane system incorporated into the final compounds, cis- and trans-3-phenyl-3-piperidinylbicyclo[3.1.0]hexane (referred as 1 and 2 in the paper), imposes structural limitations on the phenyl and piperidine rings, which is unlike the flexible structure of PCP. This conformational restriction allows researchers to investigate the impact of spatial orientation on the binding affinity of these analogues to PCP receptors and sigma sites, providing insights into the structure-activity relationship of PCP and its derivatives [].

Q2: How does the binding affinity of the synthesized PCP analogues (1 and 2) compare to PCP itself?

A2: The study found that both analogues 1 and 2 exhibited binding affinity to PCP receptors, although they were approximately seven times less potent than PCP in displacing [3H]TCP ([3H]-1-[1-(2-thienyl)cyclohexyl]piperidine) []. This suggests that the conformational constraints introduced by the bicyclo[3.1.0]hexane moiety may affect the optimal interaction with the PCP receptor. Additionally, both analogues showed binding affinity to sigma sites, demonstrating approximately one-fifth the potency of PCP in displacing [3H]-(+)-SKF 10,047 []. This finding indicates that these analogues retain some ability to interact with sigma sites, albeit with reduced potency compared to PCP.

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